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molecular formula C11H14FN5 B8284370 N-Cyclopropyl-2-fluoro-9-isopropyl-9H-purin-6-amine

N-Cyclopropyl-2-fluoro-9-isopropyl-9H-purin-6-amine

Cat. No. B8284370
M. Wt: 235.26 g/mol
InChI Key: STYBYKUEWSHLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592581B2

Procedure details

6-Chloro-2-fluoro-9-isopropyl-9H-purine (0.3 g, 1.4 mmol), diisopropylethylamine (0.2 g, 1.55 mmol) and cyclopropylamine (0.2 g, 2.66 mmol) were stirred together in ethanol (30 ml) at room temperature for 6 h. Volatiles were removed and the residue taken up in ethyl acetate, washed with water (50 ml), brine (50 ml), dried (MgSO4) and concentrated. The crude was purified by silica gel flash column chromatography (ethyl acetate:hexane 3:2) to give the pure product (232 mg, 70.5%) δH (CDCl3, 500 MHz) 0.63-0.55 (2 H, m, CHHCHH of Cp), 0.85-0.78 (2 H, m, CHHCHH of Cp), 1.54 (6H, d, J 7.5, CH[CH3]2), 2.97 (1 H, s, br, CH of Cp), 4.73-4.62 (1 H, m, CHMe2), 6.72 (1 H, s, br, NH) 7.7 (1 H, s, ArH); δC (CDCl3, 500 MHz) 159.29 (C), 157.63 (C), 156.8 (C), 156.64 (C), 137.69 (CH), 47.35 (CH), 22.6 (2×CH3), 21.06 (CH), 7.28 (2×CH2); m/z 236.2 (M+H)
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
70.5%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([F:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:12]([CH3:14])[CH3:13].C([N:18]([CH:21]([CH3:23])[CH3:22])CC)(C)C.C1(N)CC1>C(O)C>[CH:21]1([NH:18][C:2]2[N:10]=[C:9]([F:11])[N:8]=[C:7]3[C:3]=2[N:4]=[CH:5][N:6]3[CH:12]([CH3:14])[CH3:13])[CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=C2N=CN(C2=NC(=N1)F)C(C)C
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed
WASH
Type
WASH
Details
washed with water (50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel flash column chromatography (ethyl acetate:hexane 3:2)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=C2N=CN(C2=NC(=N1)F)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 232 mg
YIELD: PERCENTYIELD 70.5%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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